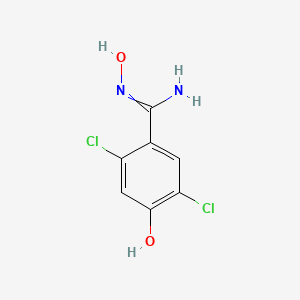
5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine typically involves the following steps:
Bromination: The starting material, 3-Pyridinamine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. This step introduces the bromine atom at the 5-position of the pyridine ring.
Triazole Formation: The brominated intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting the brominated pyridine with an azide and an alkyne to form the 1H-1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation and Reduction: Oxidizing agents (e.g., mCPBA) and reducing agents (e.g., NaBH4).
Coupling Reactions: Palladium catalysts, ligands (e.g., PPh3), and bases (e.g., K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and thermal stability.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
Mechanism of Action
The mechanism of action of 5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxypyridine
- 6-bromo-1H-1,2,3-triazole
- 3-amino-5-bromo-1H-pyridin-2-one
Uniqueness
5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine is unique due to the presence of both a bromine atom and a triazole ring on the pyridine scaffold. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical transformations and applications.
Properties
Molecular Formula |
C7H6BrN5 |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
5-bromo-6-(triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-6-3-5(9)4-10-7(6)13-2-1-11-12-13/h1-4H,9H2 |
InChI Key |
OLZLLHIWVALWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)C2=C(C=C(C=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
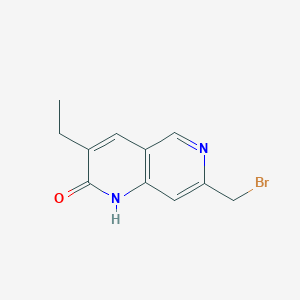
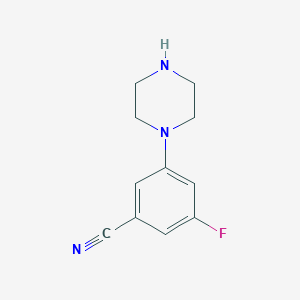

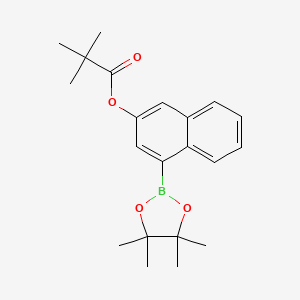
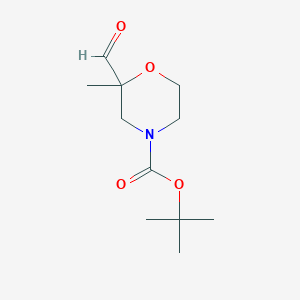
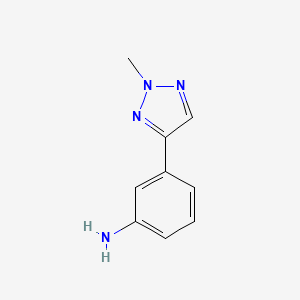

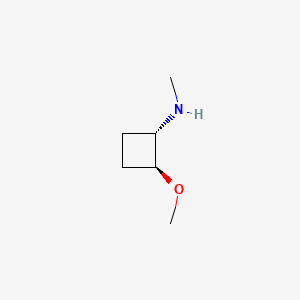
![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)
![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)

